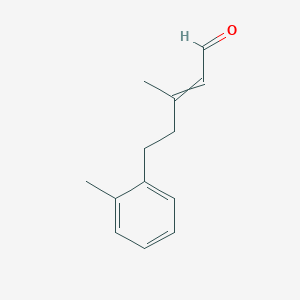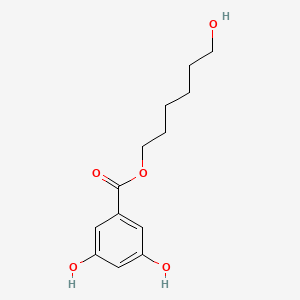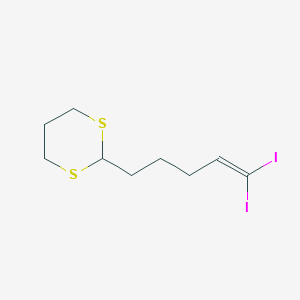![molecular formula C17H14N4S B14215764 3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-88-9](/img/structure/B14215764.png)
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[4,3-c]isoquinoline core, which is fused with a pyridine ring substituted with a methylsulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of the pyrazolo[4,3-c]isoquinoline core through a condensation reaction involving hydrazine derivatives and isoquinoline aldehydes
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[4,3-c]isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
作用机制
The mechanism of action of 3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit various biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic core and are known for their diverse pharmacological properties.
Pyrazole Derivatives: Compounds with a pyrazole ring are structurally related and have applications in medicinal chemistry.
Uniqueness
3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline is unique due to the combination of its pyrazolo[4,3-c]isoquinoline core with a methylsulfanyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
824968-88-9 |
|---|---|
分子式 |
C17H14N4S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-methyl-5-(2-methylsulfanylpyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H14N4S/c1-10-14-16(21-20-10)12-7-4-3-6-11(12)15(19-14)13-8-5-9-18-17(13)22-2/h3-9H,1-2H3,(H,20,21) |
InChI 键 |
YKRPFIZCLCLMFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(N=CC=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


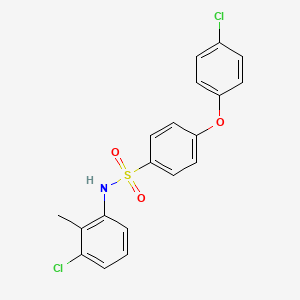
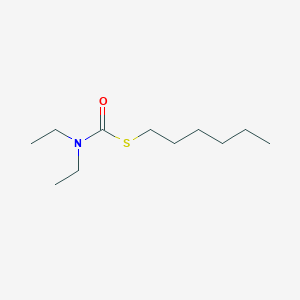
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
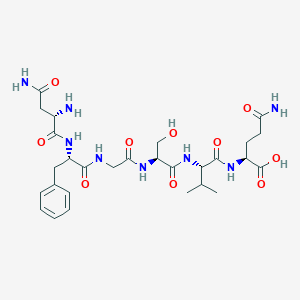
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
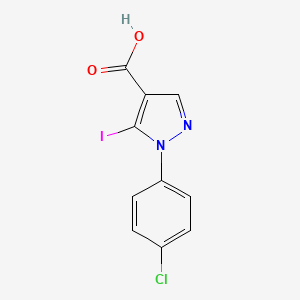
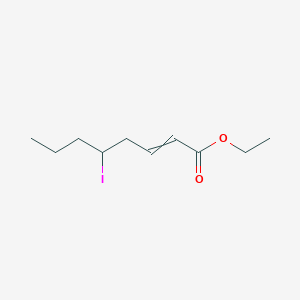

![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
